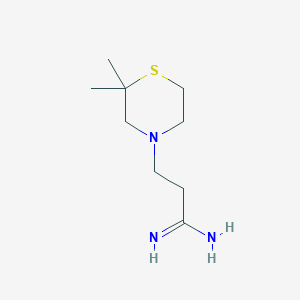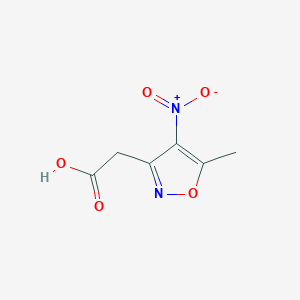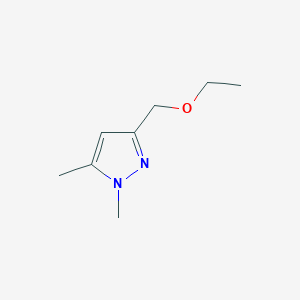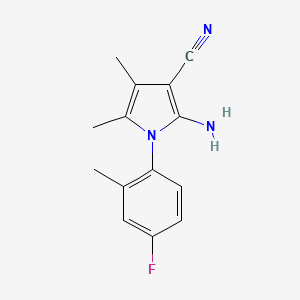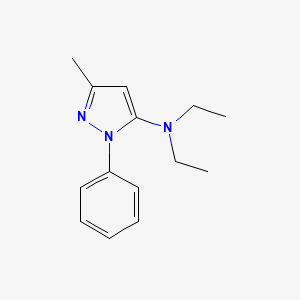![molecular formula C10H8BrNO2 B12875539 1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. This particular compound is characterized by the presence of a bromomethyl group and an ethanone moiety attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-aminophenol, which undergoes cyclization with a suitable carboxylic acid derivative to form the benzoxazole core.
Bromomethylation: The benzoxazole core is then bromomethylated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Ethanone Introduction:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of solvents.
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted benzoxazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the ethanone group to an alcohol.
Condensation: The compound can participate in condensation reactions with various carbonyl compounds to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: Benzoxazole derivatives are explored for their use in the development of advanced materials, including polymers and dyes.
Chemical Biology: The compound is used in chemical biology research to study cellular processes and pathways.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzoxazole core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
2-(2-Bromophenyl)benzoxazole: Contains a bromine atom on the phenyl ring instead of the benzoxazole ring, leading to variations in chemical properties and applications.
4-Methylbenzoxazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H8BrNO2 |
|---|---|
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-1,3-benzoxazol-4-yl]ethanone |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)7-3-2-4-8-10(7)12-9(5-11)14-8/h2-4H,5H2,1H3 |
Clave InChI |
MPXXBMJNIFDIPR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=C1)OC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


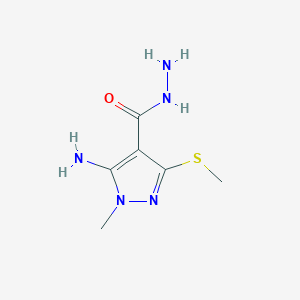
![2-(Aminomethyl)-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12875462.png)
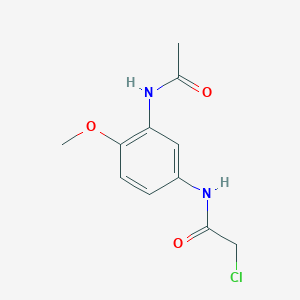
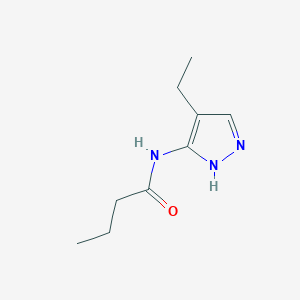


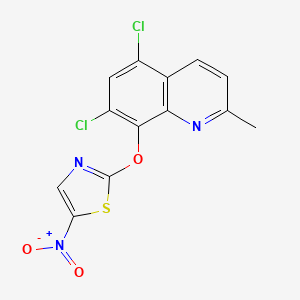
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
